3-propylhexan-2-one
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Overview
Description
3-propylhexan-2-one is a chemical compound with the CAS Number: 40239-27-8 . It has a molecular weight of 142.24 and its IUPAC name is 3-propyl-2-hexanone . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3 .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 3-propylhexan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are then further transformed to the final product.", "Starting Materials": [ "Propylmagnesium bromide", "2-bromo-3-methylpentane", "Sodium hydroxide", "Sodium sulfate", "Sodium chloride", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Acetone", "Ethanol" ], "Reaction": [ "Step 1: Preparation of 3-methylpentan-2-ol by reacting 2-bromo-3-methylpentane with sodium hydroxide in ethanol.", "Step 2: Conversion of 3-methylpentan-2-ol to 3-methylpentan-2-one by oxidation with sodium hypochlorite in the presence of sodium chloride.", "Step 3: Preparation of 3-propylpentan-2-one by reacting propylmagnesium bromide with 3-methylpentan-2-one in anhydrous ether.", "Step 4: Conversion of 3-propylpentan-2-one to 3-propylhexan-2-one by reacting with acetone in the presence of sodium bicarbonate and anhydrous magnesium sulfate as a drying agent." ] } | |
CAS No. |
40239-27-8 |
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-propylhexan-2-one |
InChI |
InChI=1S/C9H18O/c1-4-6-9(7-5-2)8(3)10/h9H,4-7H2,1-3H3 |
InChI Key |
RXFAGYKLLRXFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
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